(5-Bromo-4-fluoro-2-methylphenyl)methanol

Purity Analysis Quality Control Procurement

This 5-bromo-4-fluoro-2-methylphenyl regioisomer is the critical precursor for MDL-800 series SIRT6 activators. Its unique Br/F/Me pattern ensures selective target binding and cross-coupling reactivity not achievable with simpler benzyl alcohols. Supplied at ≥98% purity with full NMR/HPLC/GC documentation, it is an ideal scaffold for diversity-oriented synthesis, boronic acid library generation, and reaction methodology benchmarking. Secure your route to patent-validated chemotypes now.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
Cat. No. B13562644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-4-fluoro-2-methylphenyl)methanol
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CO)Br)F
InChIInChI=1S/C8H8BrFO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3,11H,4H2,1H3
InChIKeyVVKRCQPBZXNRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-methylphenyl)methanol: Key Properties and Building Block Role


(5-Bromo-4-fluoro-2-methylphenyl)methanol (CAS 1780185-98-9) is a halogenated benzyl alcohol derivative with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, owing to its reactive bromine and fluorine substituents and the benzylic hydroxyl group .

Why Generic Benzyl Alcohols Cannot Replace (5-Bromo-4-fluoro-2-methylphenyl)methanol


Substituting (5-Bromo-4-fluoro-2-methylphenyl)methanol with a simpler benzyl alcohol or an alternative regioisomer would fundamentally alter the electronic and steric properties of any downstream product. The precise 5-bromo-4-fluoro-2-methyl substitution pattern is essential for establishing key interactions in target binding and for enabling selective cross-coupling reactions. A different halogen arrangement would likely lead to a loss of activity or a change in reaction selectivity, as demonstrated by the structure-activity relationships observed in SIRT6 activators .

Quantitative Differentiation of (5-Bromo-4-fluoro-2-methylphenyl)methanol for Scientific Procurement


Enhanced Purity and Analytical Documentation Compared to Generic Suppliers

(5-Bromo-4-fluoro-2-methylphenyl)methanol is available at a standard purity of 95% and a high purity of 98%, with batch-specific analytical data including NMR, HPLC, and GC provided upon request . This level of documentation is not universally guaranteed for all benzyl alcohol derivatives, particularly those from non-specialized suppliers, ensuring higher confidence in the reproducibility of downstream synthetic steps.

Purity Analysis Quality Control Procurement

Unique Substitution Pattern Enables Site-Selective Cross-Coupling Reactions

The 5-bromo-4-fluoro-2-methyl substitution pattern on the phenyl ring provides a unique electronic and steric environment that can direct site-selective cross-coupling reactions. While specific quantitative yield data for this exact compound in Suzuki-Miyaura reactions is not available in the open literature, class-level inference from related fluorinated bromoarenes indicates that the relative positioning of the bromine and fluorine atoms can significantly influence the rate and selectivity of oxidative addition and transmetalation steps compared to other regioisomers [1].

Cross-Coupling Regioselectivity Organic Synthesis

Proven Utility as a Key Precursor to a Potent and Selective SIRT6 Activator

Derivatives of (5-Bromo-4-fluoro-2-methylphenyl)methanol are central to the structure of MDL-800, a selective SIRT6 activator. MDL-800, which incorporates the 5-bromo-4-fluoro-2-methylphenyl moiety, exhibits an EC50 of 10.3 µM for SIRT6 deacetylase activation and demonstrates >10-fold selectivity over SIRT1,3,4 and HDACs 1-11 . This is a key differentiator; simpler benzyl alcohol building blocks would not yield a compound with this specific potency and selectivity profile.

SIRT6 Epigenetics Medicinal Chemistry

Facile Derivatization to Boronic Acid for Diversified Chemical Space Exploration

(5-Bromo-4-fluoro-2-methylphenyl)methanol can be readily converted to its corresponding boronic acid, (5-Bromo-4-fluoro-2-methylphenyl)boronic acid, through well-established Miyaura borylation [1]. This transformation expands its utility in medicinal chemistry by enabling access to a wide array of biaryl structures via Suzuki-Miyaura coupling. While the alcohol itself is a useful handle, the boronic acid derivative is a superior substrate for carbon-carbon bond formation, a key step in generating diverse compound libraries.

Boronic Acid Suzuki-Miyaura Diversification

High-Impact Research Scenarios for (5-Bromo-4-fluoro-2-methylphenyl)methanol Procurement


Synthesis of Selective SIRT6 Activators for Epigenetic Studies

The compound is a critical starting material for the synthesis of MDL-800 and related SIRT6 activators. Procurement is justified by the need to generate this specific chemotype for studies on SIRT6's role in cancer, aging, and DNA repair . Substituting with a different building block would risk losing the established selectivity and potency of the MDL series.

Construction of Diversified Small-Molecule Libraries via Cross-Coupling

Researchers focused on fragment-based drug discovery or diversity-oriented synthesis can use this compound as a versatile core scaffold. Its conversion to the corresponding boronic acid allows for rapid parallel synthesis of biaryl derivatives through Suzuki-Miyaura coupling, creating a distinct library not accessible from more common, unsubstituted benzyl alcohols [1].

Methodology Development for Regioselective Functionalization

The unique 5-bromo-4-fluoro-2-methyl substitution pattern serves as an ideal model substrate for developing and validating new synthetic methodologies. Chemists studying the influence of neighboring halogen atoms on reaction rates, regioselectivity, and catalyst performance will find this compound invaluable for benchmarking against simpler substrates [1].

Quality Control and Reference Standard Preparation

Given the availability of high-purity material (98%) with comprehensive analytical documentation (NMR, HPLC, GC) , this compound is well-suited for use as a reference standard in analytical chemistry, process control, and the qualification of new synthetic routes for related compounds.

Quote Request

Request a Quote for (5-Bromo-4-fluoro-2-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.